

Application Note: Synthesis of Ethyl 10(Z)-heptadecenoate from 10-heptadecenoic acid

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Compound of Interest

Compound Name: *Ethyl 10(Z)-heptadecenoate*

Cat. No.: *B15622443*

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Abstract

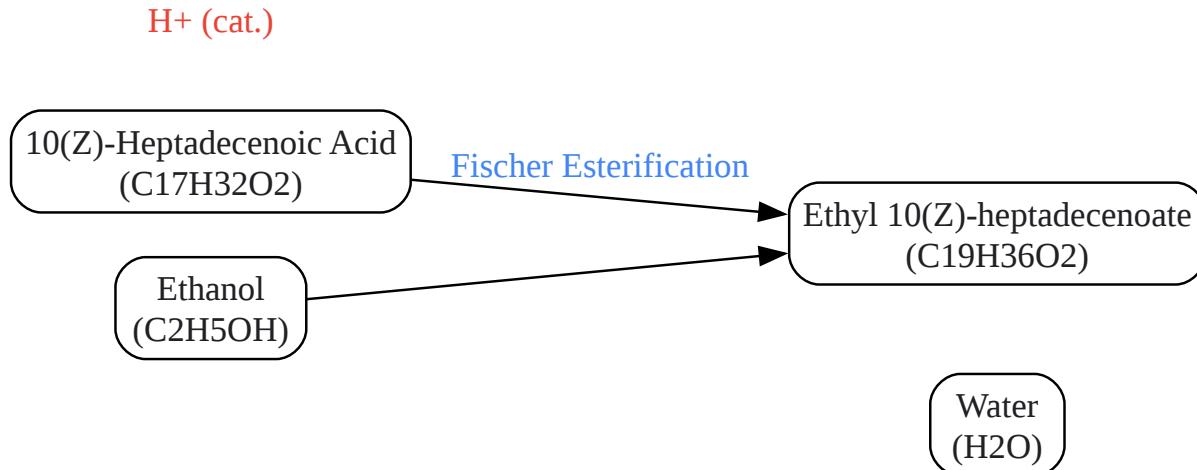
This application note provides a detailed protocol for the synthesis of **ethyl 10(Z)-heptadecenoate**, an unsaturated fatty acid ester, from its corresponding carboxylic acid, 10(Z)-heptadecenoic acid. The synthesis is achieved through a classic Fischer esterification reaction, a reliable and widely used method for the preparation of esters. This document outlines the reaction scheme, experimental procedures, required materials and equipment, and methods for purification and characterization of the final product. Quantitative data, including typical reaction yields and spectroscopic analysis, are presented to guide researchers in replicating this synthesis.

Introduction

Unsaturated fatty acid esters are a significant class of organic compounds with diverse applications in the pharmaceutical, cosmetic, and food industries. **Ethyl 10(Z)-heptadecenoate**, specifically, is a derivative of 10-heptadecenoic acid, a cis-unsaturated fatty acid. The synthesis of this ester is a fundamental transformation in organic chemistry, often employed to modify the physicochemical properties of the parent fatty acid, such as its volatility, solubility, and reactivity. The Fischer esterification provides a direct and efficient route for this conversion, utilizing an acid catalyst to promote the reaction between the carboxylic acid and an alcohol.

Reaction Scheme

The synthesis of **ethyl 10(Z)-heptadecenoate** from 10-heptadecenoic acid proceeds via an acid-catalyzed esterification reaction with ethanol, as depicted in the following scheme:



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Figure 1: Chemical reaction workflow for the synthesis of **Ethyl 10(Z)-heptadecenoate**.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of **Ethyl 10(Z)-heptadecenoate**.

| Parameter | Value |
|--|--|
| Reactant | 10(Z)-Heptadecenoic Acid |
| Molecular Formula | C ₁₇ H ₃₂ O ₂ |
| Molecular Weight | 268.44 g/mol |
| Product | Ethyl 10(Z)-heptadecenoate |
| Molecular Formula | C ₁₉ H ₃₆ O ₂ |
| Molecular Weight | 296.49 g/mol [1] [2] [3] |
| Reaction Conditions | |
| Catalyst | Sulfuric Acid (H ₂ SO ₄) or Acetyl Chloride |
| Solvent | Excess Ethanol |
| Temperature | Reflux |
| Reaction Time | 1 - 4 hours |
| Yield | |
| Typical Yield | 85-95% |
| Characterization Data | |
| ¹ H NMR (CDCl ₃ , ppm) | Estimated values based on similar esters |
| ~5.34 (m, 2H) | -CH=CH- |
| 4.12 (q, 2H) | -OCH ₂ CH ₃ |
| 2.28 (t, 2H) | -CH ₂ COO- |
| 2.01 (m, 4H) | -CH ₂ CH=CHCH ₂ - |
| 1.63 (m, 2H) | -CH ₂ CH ₂ COO- |
| 1.25 (m, 18H) | -(CH ₂) ₉ - |
| 0.88 (t, 3H) | -CH ₂ CH ₃ (of the heptadecenoyl chain) |
| 1.25 (t, 3H) | -OCH ₂ CH ₃ |

| | |
|---|---|
| ¹³ C NMR (CDCl ₃ , ppm) | Estimated values based on similar esters |
| ~173.9 | C=O |
| ~130.0 | -CH=CH- |
| ~60.1 | -OCH ₂ - |
| ~34.4 | -CH ₂ COO- |
| ~29.7 - 22.7 | -(CH ₂)n- |
| ~14.3 | -OCH ₂ CH ₃ |
| ~14.1 | -CH ₂ CH ₃ (of the heptadecenoyl chain) |
| IR (cm ⁻¹) | Characteristic absorptions |
| ~3005 | =C-H stretch |
| ~2925, 2855 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch |

Experimental Protocol

This protocol is a general guideline for the Fischer esterification of 10(Z)-heptadecenoic acid and can be scaled as needed.

Materials:

- 10(Z)-Heptadecenoic acid
- Absolute Ethanol (200 proof)
- Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (CH₃COCl)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO₃)

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 10(Z)-heptadecenoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents). The ethanol serves as both a reactant and the solvent.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or acetyl chloride (e.g., 0.2 equivalents) to the solution while stirring.^[4] If using acetyl chloride, it will react with ethanol to generate HCl in situ, which catalyzes the reaction.^[4]
- Esterification:
 - Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.

- Maintain the reflux with continuous stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
- Work-up and Extraction:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Reduce the volume of the reaction mixture by removing the excess ethanol using a rotary evaporator.
 - Dilute the residue with diethyl ether and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[\[5\]](#)
 - During the bicarbonate wash, be cautious of CO₂ evolution and vent the separatory funnel frequently.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyl 10(Z)-heptadecenoate**.
- Purification:
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.[\[4\]](#)

Characterization

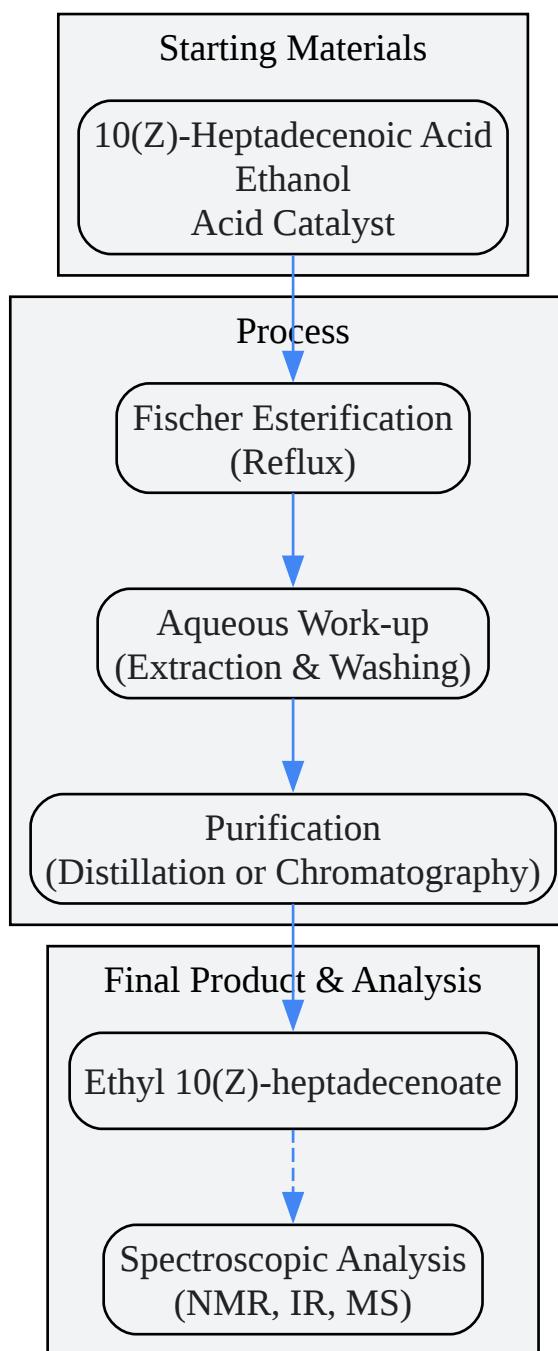
The identity and purity of the synthesized **ethyl 10(Z)-heptadecenoate** should be confirmed by spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure of the ester. The characteristic signals for the ethyl

group and the protons and carbons adjacent to the ester and double bond functionalities should be observed.

- Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration characteristic of an ester at approximately 1740 cm^{-1} .
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Logical Relationship Diagram



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